

biological activity of morpholin-3-one derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

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An In-Depth Technical Guide to the Biological Activity of Morpholin-3-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholin-3-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and physicochemical properties make it a "privileged structure," frequently incorporated into molecules designed to interact with biological systems. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by morpholin-3-one derivatives. We will delve into their established roles as potent anticancer, antimicrobial, and neuroprotective agents, exploring the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation. This document serves as a foundational resource for researchers aiming to leverage the therapeutic potential of this versatile chemical core.

The Morpholin-3-one Core: A Privileged Scaffold in Drug Discovery

The morpholin-3-one is a six-membered heterocyclic compound featuring a nitrogen atom, an oxygen atom, and a ketone group at the third position.^{[1][2]} This structure is not merely a synthetic curiosity; it is a crucial intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs), most notably the anticoagulant drug Rivaroxaban.^[1]

The value of the morpholine ring system in drug design is well-established. Its incorporation into a molecule can impart favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and receptor-binding affinity.^{[3][4][5]} The nitrogen atom can act as a hydrogen bond acceptor, while the overall structure provides a rigid framework for orienting pharmacophoric groups, making it an attractive building block for developing novel therapeutics.^{[4][6]}

Key Biological Activities and Mechanisms of Action

Morpholin-3-one derivatives have demonstrated a remarkable breadth of pharmacological effects. The following sections detail their most significant and well-researched biological activities.

Anticancer Activity

The fight against cancer has been a major driver for the development of novel morpholin-3-one compounds.^[4] These derivatives have shown significant cytotoxic potential against a range of human cancer cell lines, including lung (A549), breast (MCF-7), colon (HT-29), and neuroblastoma (SHSY-5Y).^{[3][7]}

Mechanism of Action: Kinase Inhibition

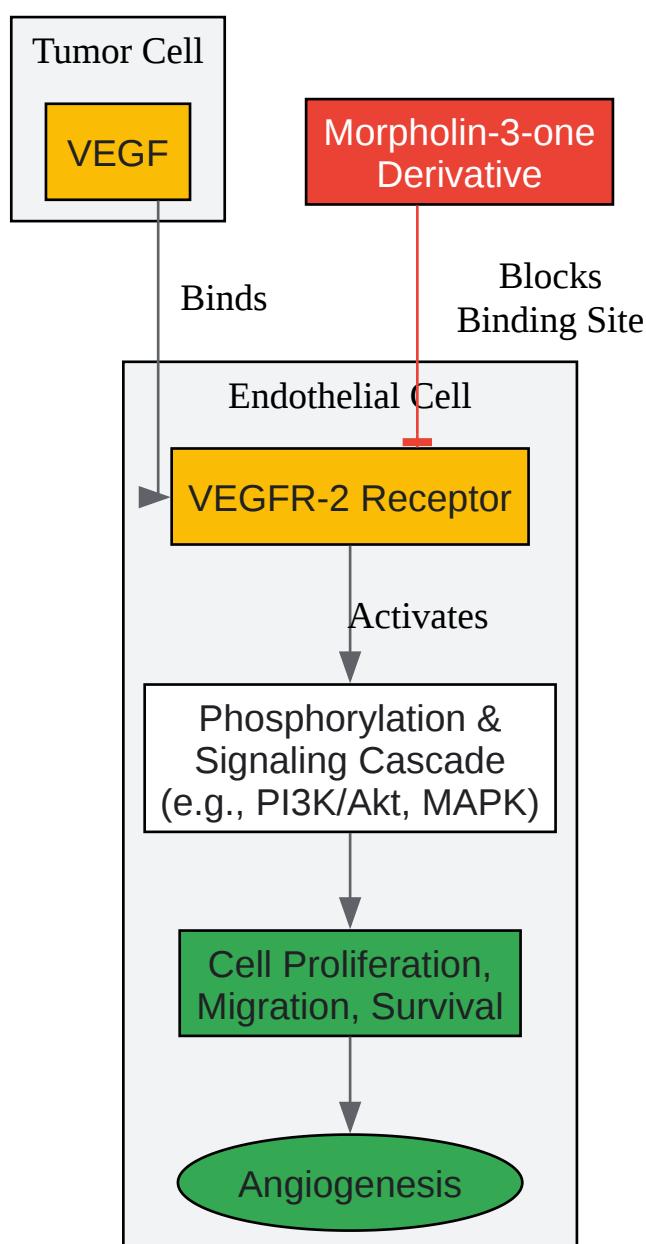
A primary mechanism behind their anticancer effect is the inhibition of crucial protein kinases involved in tumor growth, proliferation, and angiogenesis.

- **VEGFR-2 Inhibition:** Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process by which new blood vessels form to supply tumors with nutrients.^[7] Certain morpholine-benzimidazole-oxadiazole hybrids have been shown to be potent VEGFR-2 inhibitors. For instance, compound 5h, featuring chlorine atoms on the phenyl ring, exhibited an IC₅₀ value of 0.049 μM, comparable to the standard drug sorafenib.^[7] This inhibition effectively chokes off the tumor's blood supply.
- **EGFR Inhibition:** The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overexpressed or mutated, drives cell proliferation in many cancers.^[8] Morpholin-3-one fused quinazoline derivatives have been specifically designed as EGFR inhibitors, representing a promising strategy for treating non-small-cell lung cancer and other malignancies.^{[8][9]}

Mechanism of Action: Induction of Apoptosis

Beyond kinase inhibition, these compounds can trigger programmed cell death (apoptosis). Mechanistic studies on morpholine-substituted quinazolines revealed they induce cell cycle arrest, primarily in the G1 phase, and initiate apoptosis, confirmed by techniques like cytofluorimetric analysis of phosphatidylserine translocation.[3]

Logical Relationship: VEGFR-2 Inhibition Pathway



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Caption: Inhibition of the VEGFR-2 signaling pathway by morpholin-3-one derivatives.

Table 1: Anticancer Activity of Selected Morpholin-3-one Derivatives

Compound ID	Target Cancer Cell Line	IC50 (μM)	Reference
AK-10	MCF-7 (Breast)	3.15 ± 0.23	[3]
AK-10	SHSY-5Y (Neuroblastoma)	3.36 ± 0.29	[3]
AK-3	A549 (Lung)	10.38 ± 0.27	[3]
5h	HT-29 (Colon) / VEGFR-2	0.049 ± 0.002	[7]
5j	HT-29 (Colon) / VEGFR-2	0.098 ± 0.011	[7]

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Morpholin-3-one derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[10][11][12]

Antibacterial Activity: These compounds have demonstrated efficacy against both Gram-positive (e.g., *Staphylococcus aureus*, *Enterococcus* species) and Gram-negative (*Escherichia coli*, *Pseudomonas aeruginosa*) bacteria.[10][11][13] Some derivatives exhibit high inhibitory action, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 mg/mL against certain strains.[10][12] The morpholine nucleus is a key component in approved antibiotics like Linezolid, highlighting the scaffold's proven utility in this therapeutic area.[11]

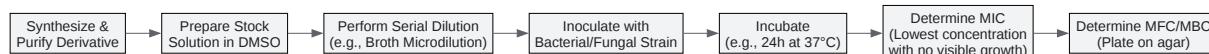
Antifungal Activity: Morpholine-based drugs, such as fenpropimorph and amorolfine, are established agricultural and clinical antifungals.[14] Their mechanism of action involves inhibiting enzymes in the ergosterol biosynthesis pathway, specifically sterol Δ^{14} -reductase and sterol Δ^7 - Δ^8 -isomerase.[14] Ergosterol is a vital component of the fungal cell membrane,

analogous to cholesterol in mammals. Its disruption leads to fungal cell death. Novel morpholin-3-one derivatives are being explored for similar or enhanced antifungal potential against pathogens like *Candida albicans* and *Aspergillus niger*.[\[11\]](#)[\[14\]](#)

Table 2: Antimicrobial Activity of Selected Morpholine Derivatives

Compound ID	Target Microorganism	MIC (µg/mL)	Reference
Compound 12	<i>M. smegmatis</i>	15.6	[11]
Compound 12	<i>C. albicans</i>	500	[11]
Compound 24	<i>V. cholerae</i>	6.25	[13]
Compound 26	<i>S. aureus</i>	6.25	[13]
Sila-analogue 24	<i>C. albicans</i>	0.25	[14]

Experimental Workflow: Antimicrobial Screening



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Caption: General workflow for determining MIC and MFC/MBC of a new compound.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing health burden. Morpholine-based compounds are being actively investigated for their potential to treat these conditions.[\[15\]](#)[\[16\]](#) Their ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets makes them particularly suitable for this purpose.

Mechanism of Action: Enzyme Inhibition in the CNS

- Cholinesterase Inhibition: Alzheimer's disease is characterized by a deficit of the neurotransmitter acetylcholine. Inhibiting the enzymes that break it down—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a key therapeutic strategy. Morpholine derivatives have been identified as potent dual inhibitors of both AChE and BuChE.[15][16]
- Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade neurotransmitters like dopamine and serotonin. MAO-B inhibitors are used to treat Parkinson's disease by preventing the breakdown of dopamine in the brain. Morpholine-based chalcones have shown potent dual inhibitory activity against both MAO-B and AChE, suggesting they could be beneficial for the complex pathologies of multiple neurodegenerative disorders.[15]
- Monoacylglycerol Lipase (MAGL) Imaging: Beyond therapy, morpholin-3-one derivatives are being developed as PET (Positron Emission Tomography) tracers to image key enzymes in the brain.[17] A novel derivative, [11C]7, has been developed to map the distribution of monoacylglycerol lipase (MAGL), an enzyme in the endocannabinoid system that is a therapeutic target for several neurological disorders.[17]

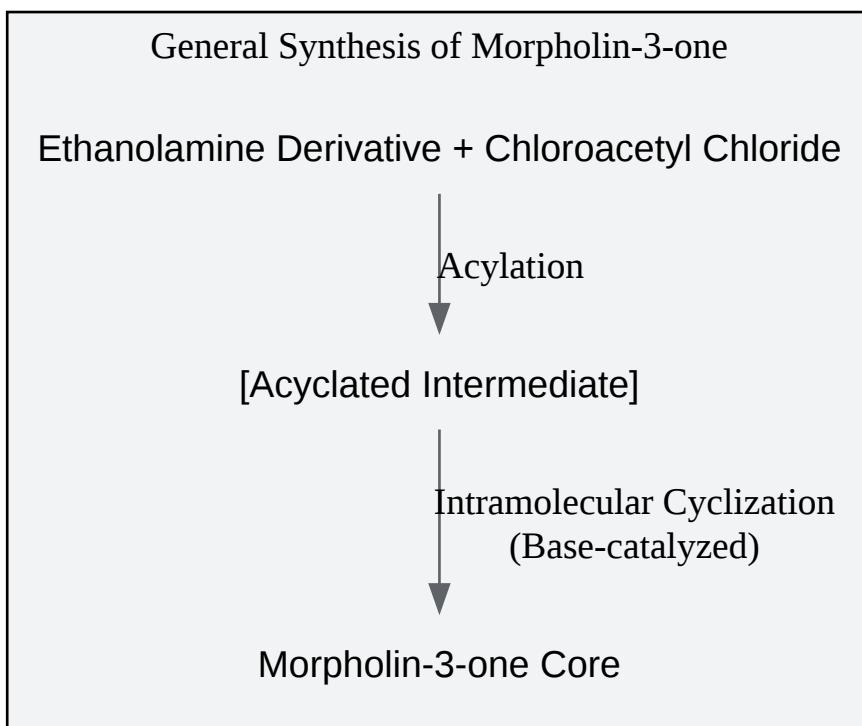
Synthesis and Experimental Protocols

The practical application of morpholin-3-one derivatives requires robust synthetic methods and standardized biological assays.

General Synthesis of the Morpholin-3-one Core

The morpholin-3-one scaffold can be synthesized through various routes. A common method involves the reaction of an appropriate amine precursor with chloroacetyl chloride under controlled conditions to facilitate cyclization.[2]

Diagram: General Synthetic Scheme



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Caption: A simplified reaction scheme for synthesizing the morpholin-3-one core.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of a compound's cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Objective: To determine the concentration of a morpholin-3-one derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

- Cancer cell line (e.g., MCF-7)
- Complete growth medium (e.g., DMEM with 10% FBS)
- 96-well microtiter plates
- Test compound (dissolved in DMSO)

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader (570 nm)

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
- Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To find the lowest concentration of a morpholin-3-one derivative that prevents visible growth of a specific microorganism.

Materials:

- Bacterial strain (e.g., *S. aureus* ATCC 29213)
- Cation-adjusted Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Test compound (dissolved in DMSO)
- Bacterial inoculum standardized to $\sim 5 \times 10^5$ CFU/mL

Procedure:

- Compound Dilution: Add 50 μ L of sterile MHB to wells 2 through 12 of a 96-well plate. Add 100 μ L of the test compound at 2x the highest desired concentration to well 1.
- Serial Dilution: Perform a 2-fold serial dilution by transferring 50 μ L from well 1 to well 2, mixing, then transferring 50 μ L from well 2 to well 3, and so on, down to well 10. Discard 50 μ L from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
- Inoculation: Add 50 μ L of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 μ L of sterile broth only. The final volume in each well is 100 μ L.
- Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Future Perspectives and Conclusion

The morpholin-3-one scaffold is a versatile and highly valuable core in modern drug discovery. Derivatives have demonstrated a wide range of potent biological activities, including significant anticancer, antimicrobial, and neuroprotective effects.[\[6\]](#)[\[18\]](#) The structure-activity relationship

studies continually provide insights into how modifications can enhance potency and selectivity. [4][6]

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds, reducing off-target effects, and exploring novel therapeutic applications. The development of these derivatives as diagnostic tools, such as PET tracers, also represents an exciting and expanding frontier.[17] The continued exploration of morpholin-3-one chemistry holds immense promise for delivering the next generation of therapeutics to address pressing global health challenges.

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- To cite this document: BenchChem. [biological activity of morpholin-3-one derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175434#biological-activity-of-morpholin-3-one-derivatives]

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